molecular formula C11H10O4 B1256733 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 16574-11-1

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B1256733
CAS No.: 16574-11-1
M. Wt: 206.19 g/mol
InChI Key: PXTMNPOEAJPRQE-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of the coumarin family, known for its diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with catalysts like piperidine or sodium ethoxide to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological effects of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant findings from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of two hydroxyl groups at positions 6 and 7, and two methyl groups at positions 3 and 4. This configuration is crucial for its biological activity, particularly in interactions with various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its inhibitory effect on Myeloid cell leukemia-1 (Mcl-1), a protein that allows cancer cells to evade apoptosis. The compound's Mcl-1 inhibitory activity was evaluated using a fluorescence polarization-based binding assay, yielding a KiK_i value of approximately 1.49 ± 0.04 μM, indicating potent activity against this target .

CompoundKiK_i Value (μM)Description
This compound1.49 ± 0.04Mcl-1 inhibitor
Other derivativesVariesComparison with other coumarin derivatives

The anticancer effects of this compound are attributed to several mechanisms:

  • Apoptosis Induction : It triggers apoptosis in cancer cells through the modulation of signaling pathways.
  • Cell Cycle Arrest : Studies show that it can induce cell cycle arrest in various cancer cell lines, including HepG2 cells .

In vitro experiments demonstrated that treatment with this compound resulted in an increase in the ratio of cells in the G0/G1 phase while decreasing those in the S-phase, thereby inhibiting proliferation .

3. Cytotoxicity Against Tumor Cells

A significant finding from recent studies is the tumor-specific cytotoxicity of this compound. It selectively induces cell death in cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Mcl-1 Inhibition : This study synthesized various coumarin derivatives and evaluated their Mcl-1 inhibitory activities. The results indicated that modifications to the hydroxyl groups significantly influenced the inhibitory potency .
  • Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it effectively reduced cell viability in a concentration-dependent manner .
  • Flavonoid Interaction Studies : Investigations into the interaction of flavonoids with cellular pathways revealed that compounds similar to this compound could modulate key signaling pathways involved in cancer progression .

Properties

IUPAC Name

6,7-dihydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTMNPOEAJPRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585885
Record name 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-11-1
Record name 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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